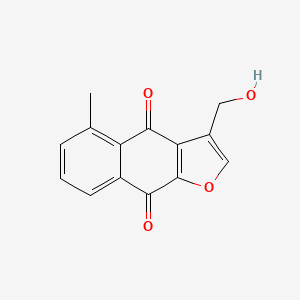
5,15-Bis(4-dioxylborylphenyl)porphyrin
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5,15-bis(4-hydroxyphenyl)-10,20-bis(4-carboxyphenyl)porphyrin (BBP) moiety has been reported, and its versatile self-assembly into multiporphyrin hydrogen-bonding ‘polymers’ in four different reaction and crystallization conditions .Molecular Structure Analysis
The porphyrin system exhibits a near planar macrocycle conformation with an average deviation from the least-squares plane of the 24 macrocycle atoms .Chemical Reactions Analysis
The synthesis of two A2B2 porphyrins, {5,15-bis-[4-(octyloxy)phenyl]-porphyrinato}zinc (ii) (4) and {5,15-bis-(carbazol-3-yl-ethynyl)-10,20-bis-[4-(octyloxy)phenyl]-porphinato}-zinc (ii) (9), is reported .Physical And Chemical Properties Analysis
The molecular formula of 5,15-Bis(4-dioxylborylphenyl)porphyrin is C32H24B2N4O4 and its molecular weight is 550.2 g/mol.Applications De Recherche Scientifique
Electrochemical and Structural Properties
- Studies have characterized the electrochemical, spectroscopic, and structural properties of porphyrins containing a Zn(II) central metal ion and various substituent groups, including phosphoryl groups at the meso-positions. These compounds, including 5,15-bis(4'-R-phenyl)porphyrinatozinc, where R represents different substituents, exhibit linear-free energy relationships between redox potentials and the electronic nature of the substituents, indicating their potential in electrochemical applications (Fang et al., 2019).
Synthesis and Redox Properties
- The synthesis and characterization of superbenzene porphyrin conjugates, such as 5,15-bis(3,5-di-tert-butylphenyl)-10,20-bis(pentaphenylphenyl)phenylporphyrin and its Zinc-metallated complex, have been reported. These conjugates exhibit intense electronic communication between hexabenzocoronene sites and are potential candidates for applications in nonlinear optical materials and semiconductors (Nisa et al., 2020).
Molecular Recognition and Binding
- Bis(Ureidophenyl)porphyrins, including 5,15- cis-bis(Ureidophenyl)porphyrins, have shown significant ability to recognize and bind to benzoquinones through hydrogen bonding. This binding ability is temperature-dependent and varies with the substituents, suggesting their potential in molecular recognition applications (Tanaka et al., 2002).
Self-Assembly and Nanostructure Fabrication
- Ferrocene–porphyrin derivatives, such as 5,15-bis(ferrocenyl)-10,20-bis(4-nitrophenyl)porphyrin, have been synthesized and characterized for their self-assembly properties. These derivatives form nanostructures like nanospheres and nanobelts, indicating their potential in fabricating organic nanostructures with controlled morphology for semiconductor applications (Zhu et al., 2011).
Photovoltaic and Electrochromic Applications
- Asymmetrically substituted porphyrins have been studied for their response to NO2 gas, highlighting their potential in sensor applications. Additionally, porphyrin derivatives have been synthesized for use in photovoltaic and electrochromic applications, showing promise in optoelectronics devices (Durantini et al., 2012).
DNA Binding and Photodynamic Therapy
- Bisdiazoliumylporphyrins have shown high affinity for DNA, with specific interactions that are enthalpically driven, suggesting their potential in DNA binding and therapeutic applications (Tjahjono et al., 2000).
Mécanisme D'action
Target of Action
The primary target of 5,15-Bis(4-dioxylborylphenyl)porphyrin is the S-protein of SARS-CoV-2 . The S-protein, or spike protein, is a key component of the virus that enables it to bind to and enter host cells. By interacting with this protein, the compound may interfere with the virus’s ability to infect cells.
Mode of Action
The compound interacts with its target through a process that involves photoirradiation . When the compound is photoirradiated in a complex with the SARS-CoV-2 S-protein, it can result in the partial oxidation of amino acid residues of the protein and distort its primary and secondary structures . This interaction could potentially inhibit the ability of the virus to bind to and infect host cells.
Result of Action
The result of the compound’s action is a decrease in the thermal resistance of the S-protein complex to melting by 15 °C compared to the free S-protein, and causes porphyrin release . This suggests that the compound may destabilize the S-protein, potentially inhibiting the virus’s ability to infect host cells.
Orientations Futures
Porphyrin-based MOFs constructed from porphyrin ligands and metal nodes combine the unique features of porphyrins and MOFs as well as overcoming their respective limitations . This suggests that there could be potential future directions in the design and construction of advanced photocatalysts using 5,15-Bis(4-dioxylborylphenyl)porphyrin .
Propriétés
IUPAC Name |
[4-[15-(4-boronophenyl)-21,22-dihydroporphyrin-5-yl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24B2N4O4/c39-33(40)21-5-1-19(2-6-21)31-27-13-9-23(35-27)17-25-11-15-29(37-25)32(20-3-7-22(8-4-20)34(41)42)30-16-12-26(38-30)18-24-10-14-28(31)36-24/h1-18,35-36,39-42H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHQWCBZYCKLSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=NC(=CC6=CC=C2N6)C=C5)C7=CC=C(C=C7)B(O)O)C=C4)N3)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24B2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



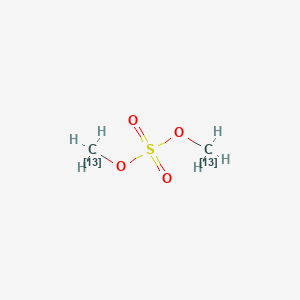
![3-(5-Chloro-2-methylbenzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate hydrate](/img/structure/B3326802.png)
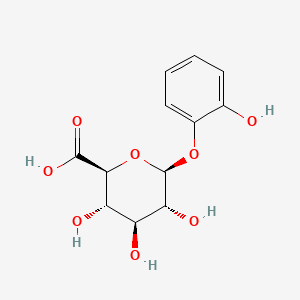
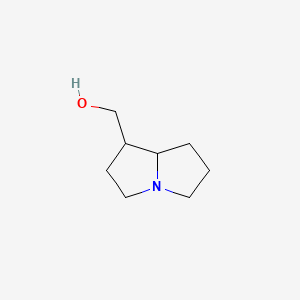
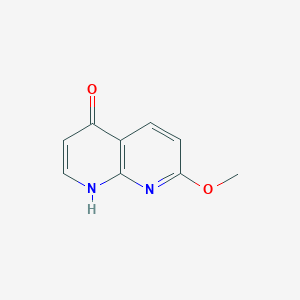
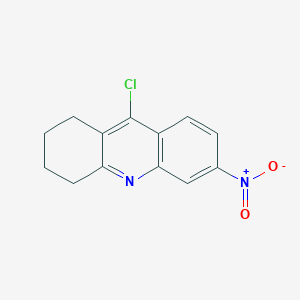
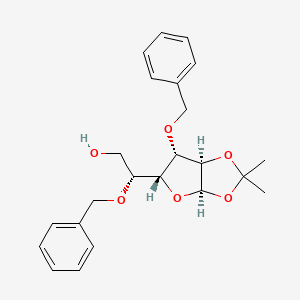

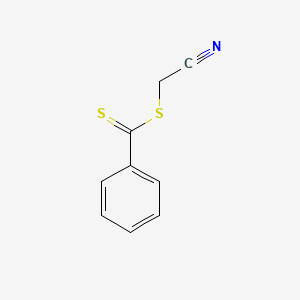
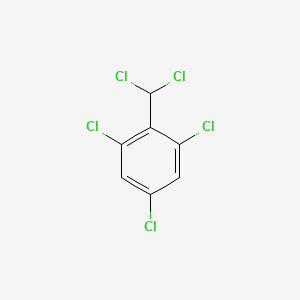
![2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid](/img/structure/B3326871.png)
